N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide
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Overview
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, with its specific functional groups, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate aldehydes and amides under controlled conditions . Industrial production may involve catalytic processes to enhance yield and purity, utilizing phase-transfer catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenated reagents under basic conditions. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The thiophene ring system can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework. N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thiophene core structure, which is known for its stability and electronic properties. The molecular formula is C16H17N1O2S2, with a molecular weight of approximately 349.5 g/mol. The presence of hydroxyl and methoxy groups contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Thiophene Rings : Utilizing thiophene derivatives as starting materials.
- Hydroxymethylation : Introducing hydroxymethyl groups at specific positions on the thiophene rings.
- Acetamide Formation : Reacting the resulting intermediate with methoxyacetic acid to form the final product.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-Acetyl derivative | MCF-7 | 3.1 |
Hydroxy derivative | HCT 116 | 4.4 |
Methoxy derivative | HEK 293 | 5.3 |
These findings suggest that modifications to the core structure can significantly influence biological activity, with some derivatives showing selectivity towards specific cancer types .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In vitro assays using DPPH and FRAP methods indicated that certain derivatives possess considerable antioxidant capacity, which may contribute to their antiproliferative effects by reducing oxidative stress in cells .
Antibacterial Activity
Preliminary investigations have shown that this compound exhibits selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were recorded as follows:
Bacterial Strain | MIC (µM) |
---|---|
E. faecalis | 8 |
S. aureus | 16 |
These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with key cellular targets such as enzymes or receptors involved in cell proliferation and oxidative stress response pathways .
Case Studies
A notable study involved the application of this compound in a therapeutic context, where it was tested alongside standard anticancer agents like doxorubicin. Results showed enhanced efficacy when used in combination, suggesting a synergistic effect that warrants further investigation .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-17-8-12(15)14-7-9-4-5-11(19-9)13(16)10-3-2-6-18-10/h2-6,13,16H,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJDAXCECHJLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC=C(S1)C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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